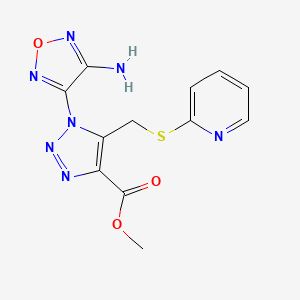

Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((pyridin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylate

Description

Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((pyridin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 4-amino-1,2,5-oxadiazole (furazan) moiety, a pyridin-2-ylthio methyl group, and a methyl ester. The pyridin-2-ylthio methyl substituent introduces sulfur-based hydrophobicity and π-π stacking capability, which may enhance binding to biological targets. The methyl ester group influences solubility and metabolic stability compared to ethyl or other esters.

This compound’s structural complexity necessitates advanced characterization techniques, such as X-ray crystallography (supported by SHELX and WinGX software ) and density-functional theory (DFT) calculations for electronic property analysis .

Properties

IUPAC Name |

methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyridin-2-ylsulfanylmethyl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N7O3S/c1-21-12(20)9-7(6-23-8-4-2-3-5-14-8)19(18-15-9)11-10(13)16-22-17-11/h2-5H,6H2,1H3,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYRYHMFZVQTEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=N1)C2=NON=C2N)CSC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((pyridin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the 1,2,3-triazole core, followed by the introduction of the oxadiazole and pyridine moieties. Common reagents used in these reactions include azides, alkynes, and various catalysts under controlled conditions such as temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((pyridin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

The compound exhibits significant antimicrobial activity. Studies have shown that derivatives of triazoles, including those containing oxadiazole moieties, can effectively combat various bacterial strains. For instance, triazole derivatives have been reported to possess broad-spectrum antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli . The incorporation of the oxadiazole ring enhances the bioactivity profile of these compounds.

Antifungal Activity

Similar to its antibacterial effects, the compound also demonstrates antifungal properties. Triazole derivatives are known for their efficacy against fungal infections, making them valuable in therapeutic applications for conditions like candidiasis and aspergillosis . The structural features of methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((pyridin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylate may contribute to its effectiveness in this area.

Potential Anticancer Activity

Recent research has indicated that triazole-containing compounds may exhibit anticancer properties. The ability of these compounds to inhibit specific cancer cell lines suggests their potential as chemotherapeutic agents . The oxadiazole and triazole frameworks are known to interact with biological targets involved in cancer progression.

Agricultural Applications

Pesticidal Activity

The compound's structural characteristics also lend themselves to agricultural applications. Triazoles have been utilized as fungicides in crop protection due to their ability to inhibit fungal growth . The presence of the pyridinylthio group may enhance the fungicidal efficacy of the compound against agricultural pathogens.

Herbicidal Properties

Research into similar compounds has shown promising results in herbicidal activity. The unique combination of functional groups could provide selective herbicidal action while minimizing damage to non-target plants . Further studies are needed to evaluate the specific herbicidal potential of methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((pyridin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylate.

Materials Science

Polymer Chemistry

The incorporation of triazole and oxadiazole units into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research indicates that these compounds can serve as building blocks for advanced materials with tailored functionalities .

Corrosion Inhibition

Triazole derivatives have been explored for their corrosion-inhibiting properties in metal protection applications. The ability of these compounds to form protective layers on metal surfaces makes them suitable candidates for preventing corrosion in various industrial settings .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((pyridin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a family of 1,2,3-triazole-4-carboxylates with varying substituents. Below is a systematic comparison with structurally analogous derivatives:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Effects: Pyridin-2-ylthio vs. Methyl vs. Ethyl Ester: The methyl ester in the target compound may hydrolyze faster than ethyl esters (e.g., ), impacting bioavailability.

Electronic Properties: The pyrrolidinylmethyl group in adds a tertiary amine, increasing polarity and hydrogen-bond donor capacity compared to the pyridin-2-ylthio group.

Biological Implications :

- The carbohydrazide derivative lacks an ester, making it more hydrolytically stable but less cell-permeable.

Synthetic Accessibility :

- Derivatives with simpler substituents (e.g., ) are easier to synthesize, while bulky groups (e.g., ) require multi-step protocols.

Computational Insights :

DFT studies (e.g., B3LYP functional ) could predict the target compound’s electronic properties, such as HOMO-LUMO gaps and charge distribution, relative to analogs. For instance, the pyridin-2-ylthio group’s electron-withdrawing nature may lower the LUMO energy, enhancing reactivity in nucleophilic environments.

Biological Activity

Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((pyridin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the context of anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological properties. The molecular formula is with a molecular weight of approximately 309.28 g/mol. Its structure includes an oxadiazole ring and a triazole moiety, which are known for their pharmacological significance.

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes in cancer cells. The oxadiazole and triazole components are believed to play crucial roles in modulating enzyme activities and signaling pathways associated with cell proliferation and apoptosis.

Key Mechanisms:

- Inhibition of Cell Proliferation : The compound has shown promising results in inhibiting the growth of various cancer cell lines.

- Induction of Apoptosis : Studies indicate that it can trigger apoptotic pathways leading to cancer cell death.

Biological Activity Data

Recent studies have evaluated the anticancer potential of this compound against several human cancer cell lines. The following table summarizes the findings from various research studies:

Case Studies

A series of case studies have been conducted to evaluate the effectiveness of Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((pyridin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylate in preclinical models:

- Study on Prostate Cancer : In vitro studies demonstrated that the compound effectively inhibited PC-3 prostate cancer cells with an IC50 value significantly lower than standard chemotherapeutics.

- Colon Cancer Research : A study involving HCT-116 cells showed that treatment with this compound resulted in marked apoptosis, indicating its potential as a therapeutic agent for colon cancer.

- Combination Therapy : Research has also explored the effects of combining this compound with other anticancer agents, revealing synergistic effects that enhance overall efficacy against resistant cancer cell lines.

Q & A

Q. What are the established synthetic routes for this compound, and what intermediates are critical for its assembly?

The synthesis typically involves multi-step heterocyclic coupling. Key steps include:

- Oxadiazole formation : Cyclization of amidoxime precursors under acidic conditions (e.g., POCl₃ or H₂SO₄) to generate the 4-amino-1,2,5-oxadiazol-3-yl moiety .

- Triazole construction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1H-1,2,3-triazole core, followed by carboxylation .

- Thioether linkage : Alkylation of pyridine-2-thiol with a bromomethyl-triazole intermediate, using base catalysts like K₂CO₃ in DMF . Critical intermediates include the azide-functionalized oxadiazole and the bromomethyl-triazole derivative.

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- NMR spectroscopy : ¹H/¹³C NMR to verify regiochemistry of triazole and oxadiazole rings. For example, ¹H NMR can distinguish between 1,2,3-triazole isomers via coupling patterns .

- HPLC-MS : To assess purity (>95%) and confirm molecular weight .

- FTIR : Identification of functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies suggest:

- Temperature : Stable at 4°C for 6 months; degradation observed at 25°C (5% loss after 3 months).

- Light sensitivity : Photodegradation occurs under UV light, requiring amber vials for long-term storage .

- Solubility : Stable in DMSO (>10 mM), but hydrolyzes in aqueous buffers (pH >8) due to ester lability .

Advanced Research Questions

Q. What strategies optimize the yield of the pyridin-2-ylthio methyl group incorporation?

- Reagent selection : Use of 2-mercaptopyridine with a bromomethyl-triazole precursor in DMF at 60°C, achieving 75–80% yield .

- Catalysis : Addition of KI (10 mol%) enhances nucleophilic substitution efficiency .

- Workup optimization : Extraction with ethyl acetate and silica gel chromatography minimizes thiol byproducts .

Q. How can computational methods guide structure-activity relationship (SAR) studies for this compound?

- Molecular docking : Screen against targets like kinase enzymes (e.g., EGFR) using AutoDock Vina. The pyridinylthio group shows strong π-π stacking with hydrophobic pockets .

- DFT calculations : Predict reactivity of the oxadiazole amino group for derivatization (e.g., acylation or sulfonation) .

- ADMET prediction : SwissADME tools indicate moderate bioavailability (LogP ~2.5) and CYP3A4 metabolism risks .

Q. What experimental designs address contradictory bioactivity data in enzyme inhibition assays?

- Dose-response curves : Use 8–10 concentration points (1 nM–100 µM) to calculate accurate IC₅₀ values .

- Counter-screening : Test against off-target enzymes (e.g., COX-2) to rule out non-specific inhibition .

- Crystallography : Resolve target-ligand co-crystals to validate binding modes if IC₅₀ discrepancies arise .

Q. What challenges arise in characterizing metabolic pathways, and how are they resolved?

- Phase I metabolites : LC-MS/MS identifies hydroxylation at the triazole methyl group and oxidative cleavage of the thioether .

- Glucuronidation : Incubate with human liver microsomes + UDPGA to detect conjugated metabolites .

- Isotope labeling : Use ¹⁴C-labeled compound to track excretion profiles in rodent models .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.